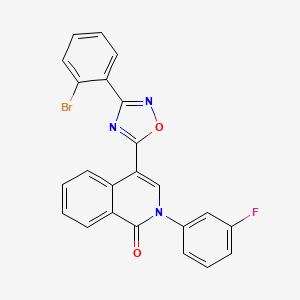
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C23H13BrFN3O2, and its molecular weight is 462.278. It contains several aromatic rings, which likely contribute to its stability and may affect its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the bromine and fluorine atoms might make those positions more reactive. The oxadiazole and isoquinolinone rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar. The bromine and fluorine atoms might also affect its polarity, boiling point, melting point, etc.科学的研究の応用
Antimicrobial and Antifungal Activity
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown significant antibacterial and antifungal activities. For instance, some derivatives were potent against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Antioxidant Properties
- Antioxidant Activity : Certain derivatives, particularly those with oxadiazole and thiosemicarbazide moieties, have demonstrated notable antioxidant activities, as evidenced by their scavenging abilities in assays like DPPH and ABTS (Menteşe, Ülker, & Kahveci, 2015).
Biological Activity
- Biological Activity Screening : The compound's derivatives have been subject to biological activity screening, showing promise in areas like anti-tuberculosis, anti-diabetic, and molecular docking studies for InhA protein (Mamatha S.V et al., 2019).
Chemosensors
- Chemosensors for Fluoride Ion Detection : Some derivatives have been used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion, demonstrating the potential for environmental and analytical applications (Zhang, Zhang, Ding, & Gao, 2020).
Synthesis and Characterization
- Synthetic Techniques and Characterization : Research has also focused on the synthesis and characterization of these derivatives, exploring their crystal structures and molecular properties, which are crucial for understanding their potential applications (Korbonits et al., 1987).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research might explore its utility in various chemical reactions .
特性
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrFN3O2/c24-20-11-4-3-10-18(20)21-26-22(30-27-21)19-13-28(15-7-5-6-14(25)12-15)23(29)17-9-2-1-8-16(17)19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMPCGIIJRTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

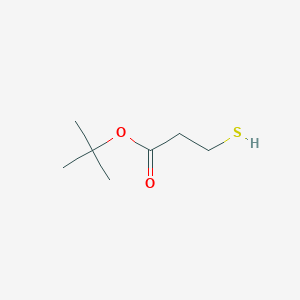
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)
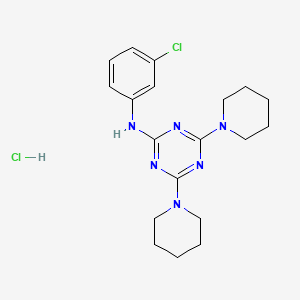

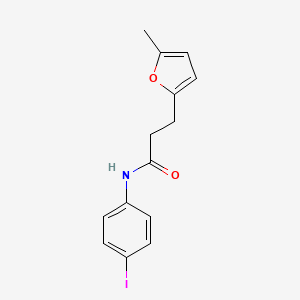

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
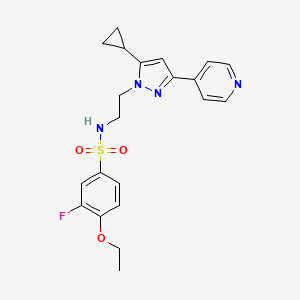
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

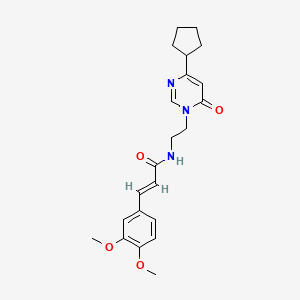
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)